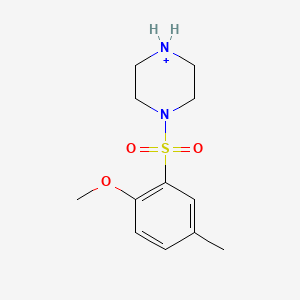

1-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-4-ium

Description

1-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-4-ium is a sulfonamide-substituted piperazine derivative characterized by a 2-methoxy-5-methylphenyl group attached to the sulfonyl moiety of a piperazinium cation. The sulfonyl group enhances hydrogen-bonding interactions with biological targets, while the methoxy and methyl substituents on the aromatic ring influence lipophilicity and steric effects . Piperazine derivatives are widely studied for their roles in central nervous system (CNS) drugs, antimicrobial agents, and phosphodiesterase (PDE) inhibitors .

Properties

IUPAC Name |

1-(2-methoxy-5-methylphenyl)sulfonylpiperazin-4-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c1-10-3-4-11(17-2)12(9-10)18(15,16)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZDJRLJTNJMBN-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CC[NH2+]CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N2O3S+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428655 | |

| Record name | 4-(2-Methoxy-5-methylbenzene-1-sulfonyl)piperazin-1-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436099-67-1 | |

| Record name | 4-(2-Methoxy-5-methylbenzene-1-sulfonyl)piperazin-1-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-4-ium typically involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with piperazine. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

1-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-4-ium undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

1-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-4-ium is widely used in scientific research due to its ability to inhibit serine proteases. Its applications include:

Biochemistry: Used as a protease inhibitor in various biochemical assays.

Medicine: Investigated for its potential therapeutic applications in diseases where protease activity is a factor.

Chemistry: Utilized in synthetic chemistry for the preparation of complex molecules.

Mechanism of Action

The compound exerts its effects by binding to the active site of serine proteases, thereby inhibiting their activity. This inhibition occurs through the formation of a covalent bond between the sulfonyl group of the compound and the serine residue in the active site of the enzyme. This prevents the enzyme from catalyzing its substrate, effectively blocking its activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonylpiperazine Derivatives

Table 1: Structural Comparison of Sulfonylpiperazine Derivatives

*Calculated based on substituent masses.

Key Observations :

Aromatic Substituent Diversity: The target compound’s 2-methoxy-5-methylphenyl group contrasts with Thiovardenafil-d5’s ethoxyphenyl and imidazotriazine moieties. The latter’s extended aromatic system enhances PDE5 inhibition , whereas the simpler aryl group in the target compound may prioritize solubility over target specificity.

Sulfonyl Group Variations :

- Thiovardenafil-d5 and the bicyclic derivative incorporate sulfonyl groups linked to heterocyclic systems, which are critical for enzymatic interactions. The target compound’s sulfonyl group is directly attached to a substituted phenyl ring, limiting conformational flexibility compared to Thiovardenafil-d5 .

Ionic vs. Neutral Forms :

Functional Analogues in Aromatic Sulfonate Esters

Table 2: Comparison with Aromatic Sulfonate/Esther Derivatives

Key Observations :

- Reactivity : The triflate ester () is a superior leaving group compared to the sulfonylpiperazine in the target compound, making it more reactive in nucleophilic substitutions .

- Applications : While the target compound is tailored for biological activity, aryl sulfonate esters (e.g., triflates) are primarily synthetic intermediates for coupling reactions .

Pharmacological Context: PDE Inhibitors and Beyond

- Thiovardenafil-d5 : A deuterated analogue of PDE5 inhibitors, this compound’s sulfonylpiperazine group stabilizes interactions with the enzyme’s hydrophobic pocket . The target compound lacks the imidazotriazine-thione backbone, likely reducing PDE5 affinity.

- Bicyclic Piperazine Derivatives: The morpholino-thienopyrimidine system in EP 2 402 347 A1 demonstrates enhanced kinase inhibition compared to simpler sulfonylpiperazines .

Biological Activity

1-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-4-ium, also known by its CAS number 436099-67-1, is a sulfonylpiperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound exhibits a unique structure that may influence its interactions with biological systems, leading to various pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2O3S. The presence of the sulfonyl group and the piperazine ring are critical for its biological activity. The methoxy and methyl substitutions on the phenyl ring enhance its lipophilicity and may affect its binding affinity to biological targets.

The mechanism of action for this compound is primarily associated with its ability to interact with various receptors and enzymes. As a phenolic compound, it may act as an antioxidant, inhibit certain enzymes, and modulate signaling pathways.

Target Interactions

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its potential anti-inflammatory properties.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and potentially exhibiting neuroprotective effects.

Biological Activities

Research indicates that this compound possesses several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

- Neuroprotective Properties : Its ability to modulate neurotransmitter systems suggests potential applications in neurodegenerative disorders.

Research Findings and Case Studies

Recent studies have explored the biological activity of this compound through various experimental models:

| Study | Methodology | Key Findings |

|---|---|---|

| Study A | In vitro antimicrobial assays | Demonstrated significant inhibition of bacterial growth against E. coli and S. aureus. |

| Study B | Inflammatory model in mice | Reduced levels of TNF-alpha and IL-6 in serum after administration. |

| Study C | Neuroprotection assays | Showed reduced neuronal cell death in models of oxidative stress. |

Detailed Case Study: Anti-inflammatory Effects

In a controlled study involving murine models, this compound was administered at varying doses to assess its impact on inflammation induced by lipopolysaccharide (LPS). The results indicated a dose-dependent reduction in inflammatory markers, suggesting that this compound could be a candidate for further development as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.